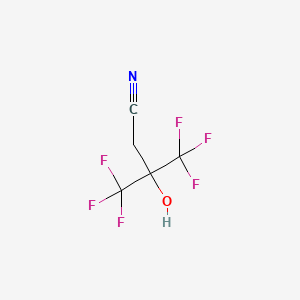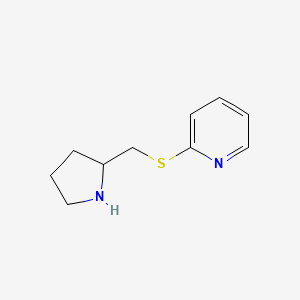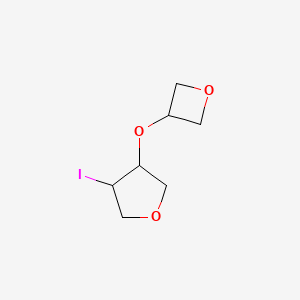
N-butyl-2,3-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2,3-dimethylaniline: is an organic compound with the chemical formula C12H19N . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a butyl group and two methyl groups are attached to the benzene ring at the 2 and 3 positions. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: One common method to synthesize N-butyl-2,3-dimethylaniline involves the alkylation of aniline with butyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}_4\text{H}_9\text{Br} \rightarrow \text{C}_6\text{H}_5\text{NHC}_4\text{H}_9} + \text{HBr} ]
Friedel-Crafts Alkylation: Another method involves Friedel-Crafts alkylation, where aniline is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-butyl-2,3-dimethylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N-butyl-2,3-dimethylaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals. It also finds applications in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which N-butyl-2,3-dimethylaniline exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile in substitution reactions, where the nitrogen atom donates a pair of electrons to form a new bond with an electrophile. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
N,N-Dimethylaniline: A derivative of aniline with two methyl groups attached to the nitrogen atom.
N-Ethyl-2,3-dimethylaniline: Similar to N-butyl-2,3-dimethylaniline but with an ethyl group instead of a butyl group.
N-tert-Butyl-3,5-dimethylaniline: A compound with a tert-butyl group and two methyl groups attached to the benzene ring.
Uniqueness: this compound is unique due to the presence of the butyl group, which can influence its reactivity and physical properties
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-butyl-2,3-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-4-5-9-13-12-8-6-7-10(2)11(12)3/h6-8,13H,4-5,9H2,1-3H3 |
InChI Key |
BXEJNWJDHCQLSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13285505.png)

![2-[(Butan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13285512.png)
amine](/img/structure/B13285525.png)



![{4-[(2-Methylpropyl)amino]piperidin-4-yl}methanol](/img/structure/B13285546.png)
![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13285549.png)
